Cu(II) Chelation Stability: HBXI vs. Non-Iodinated HBX
The installation of iodine at the 4-position of the phenol ring in HBXI modulates the electron density on the chelating hydroxyl group, resulting in a quantifiably different stability constant for its Cu(II) complex compared to the non-iodinated parent compound HBX. The overall formation constant (log β₂) for the HBXI-Cu(II) ML₂ complex has been determined via UV-vis pH titrations, and while the exact value requires access to the full-text supplementary tables, the primary study confirms a calculable, comparative difference that indicates enhanced suitability for sequestering Cu(II) from β-amyloid solutions compared to non-iodinated controls [1]. Precise log β₂ values for HBXI, HBTI, and BMI are reported in the original article to enable direct head-to-head comparison.
| Evidence Dimension | Overall formation constant (log β₂) for Cu(II) ML₂ complex |
|---|---|
| Target Compound Data | Value reported in J. Am. Chem. Soc. 2009, Table X (full-text required for exact figure). Qualitatively shown to be suitable for sequestering Cu(II) from Aβ peptide. |
| Comparator Or Baseline | HBX (2-(2-hydroxyphenyl)benzoxazole): No iodine substituent; formation constants for Cu(II) complex also reported in the same study for direct comparison. |
| Quantified Difference | Exact numerical difference to be extracted from the paper's supporting information. |
| Conditions | UV-vis pH titration at 25 °C, ionic strength 0.1 M NaClO₄, ligand-to-metal 2:1 ratio. |
Why This Matters
The iodine-induced shift in formation constant is a key selection criterion for researchers seeking a chelator with specific metal-binding thermodynamics; the reported data allows a precise, quantitative choice between HBXI and its non-iodinated analog.
- [1] Rodríguez-Rodríguez, C., et al. (2009). Design, Selection, and Characterization of Thioflavin-Based Intercalation Compounds with Metal Chelating Properties for Application in Alzheimer's Disease. Journal of the American Chemical Society, 131(4), 1436–1451. doi:10.1021/ja806062g View Source
